N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and nitro substituents. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide and nitro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent nitration and amidation reactions introduce the nitro and benzamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro groups may also contribute to the compound’s reactivity and biological effects by undergoing redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide
- N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide hydrobromide
- N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is unique due to the presence of both nitro and benzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)15-9-27-17(18-15)19-16(22)12-6-13(20(23)24)8-14(7-12)21(25)26/h2-9H,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZEYWWUOPZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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